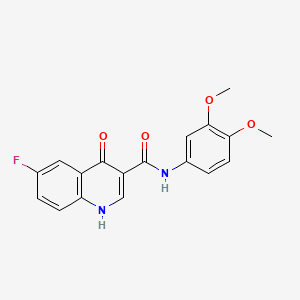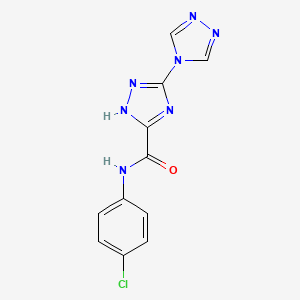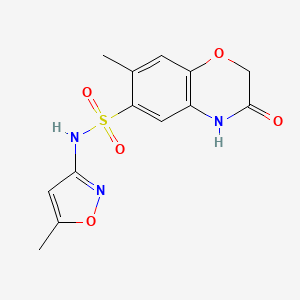![molecular formula C22H24N4O10 B11478649 ethyl 5-({6-[(Z)-(2-{[5-(hydroxymethyl)-1,2-oxazol-3-yl]carbonyl}hydrazinylidene)methyl]-4,7-dimethoxy-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B11478649.png)
ethyl 5-({6-[(Z)-(2-{[5-(hydroxymethyl)-1,2-oxazol-3-yl]carbonyl}hydrazinylidene)methyl]-4,7-dimethoxy-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 5-({6-[(Z)-({[5-(HYDROXYMETHYL)-1,2-OXAZOL-3-YL]FORMAMIDO}IMINO)METHYL]-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE is a complex organic compound featuring multiple functional groups, including oxazole, benzodioxole, and formamido groups
Preparation Methods
The synthesis of ETHYL 5-({6-[(Z)-({[5-(HYDROXYMETHYL)-1,2-OXAZOL-3-YL]FORMAMIDO}IMINO)METHYL]-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE typically involves multi-step organic synthesis. The synthetic route may include the following steps:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the benzodioxole moiety: This step may involve the use of methoxy-substituted phenols and appropriate coupling reactions.
Formamido group addition: This can be introduced through formylation reactions.
Final esterification: The carboxylate group is introduced through esterification reactions using ethyl alcohol and suitable catalysts.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
ETHYL 5-({6-[(Z)-({[5-(HYDROXYMETHYL)-1,2-OXAZOL-3-YL]FORMAMIDO}IMINO)METHYL]-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The formamido group can be reduced to an amine.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
ETHYL 5-({6-[(Z)-({[5-(HYDROXYMETHYL)-1,2-OXAZOL-3-YL]FORMAMIDO}IMINO)METHYL]-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It can be used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 5-({6-[(Z)-({[5-(HYDROXYMETHYL)-1,2-OXAZOL-3-YL]FORMAMIDO}IMINO)METHYL]-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE involves its interaction with specific molecular targets. The oxazole and benzodioxole moieties may interact with enzymes or receptors, modulating their activity. The formamido group can form hydrogen bonds with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar compounds to ETHYL 5-({6-[(Z)-({[5-(HYDROXYMETHYL)-1,2-OXAZOL-3-YL]FORMAMIDO}IMINO)METHYL]-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE include other oxazole and benzodioxole derivatives. These compounds share similar structural features but may differ in their functional groups and overall reactivity. The uniqueness of ETHYL 5-({6-[(Z)-({[5-(HYDROXYMETHYL)-1,2-OXAZOL-3-YL]FORMAMIDO}IMINO)METHYL]-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE lies in its specific combination of functional groups, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C22H24N4O10 |
|---|---|
Molecular Weight |
504.4 g/mol |
IUPAC Name |
ethyl 5-[[6-[(Z)-[[5-(hydroxymethyl)-1,2-oxazole-3-carbonyl]hydrazinylidene]methyl]-4,7-dimethoxy-1,3-benzodioxol-5-yl]methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C22H24N4O10/c1-4-32-22(29)16-6-11(35-26-16)5-13-14(8-23-24-21(28)15-7-12(9-27)36-25-15)18(31-3)20-19(17(13)30-2)33-10-34-20/h7-8,11,27H,4-6,9-10H2,1-3H3,(H,24,28)/b23-8- |
InChI Key |
VIOZRXFPDJJAPJ-NYAPKIOYSA-N |
Isomeric SMILES |
CCOC(=O)C1=NOC(C1)CC2=C(C(=C3C(=C2OC)OCO3)OC)/C=N\NC(=O)C4=NOC(=C4)CO |
Canonical SMILES |
CCOC(=O)C1=NOC(C1)CC2=C(C(=C3C(=C2OC)OCO3)OC)C=NNC(=O)C4=NOC(=C4)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B11478573.png)
![N-[1-(Dibenzo[B,D]furan-2-YL)-2-propanyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B11478583.png)

![2-(1-adamantyl)-N-[3-(piperidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B11478592.png)

![2-[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B11478603.png)

![6-methyl-4-oxo-N-[2-(vinyloxy)ethyl]-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B11478607.png)
![N,N'-10,11-dihydrodibenzo[b,f]oxepine-1,3-diyldicyclopentanecarboxamide](/img/structure/B11478616.png)

![4-imino-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-amine](/img/structure/B11478641.png)
![N-(2-methoxyethyl)-9-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-2-carboxamide](/img/structure/B11478647.png)
![N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B11478651.png)
![1-(2,4-dichlorobenzyl)-2-[(naphthalen-2-yloxy)methyl]-1H-benzimidazole](/img/structure/B11478653.png)
